5-Chloro-2-(1-chloroethyl)pyrimidine
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Overview
Description
5-Chloro-2-(1-chloroethyl)pyrimidine: is a chemical compound with the molecular formula C6H6Cl2N2 and a molecular weight of 177.03 g/mol . It is a pyrimidine derivative, characterized by the presence of chlorine atoms at the 5th and 2nd positions of the pyrimidine ring, with an additional chlorine atom attached to an ethyl group at the 2nd position . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Chloro-2-(1-chloroethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 5-chloropyrimidine with 1-chloroethyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in batch reactors, where the reactants are mixed and allowed to react under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions:
5-Chloro-2-(1-chloroethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-pyrimidine derivatives, while oxidation reactions can produce pyrimidine oxides .
Scientific Research Applications
5-Chloro-2-(1-chloroethyl)pyrimidine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(1-chloroethyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Chloropyrimidine: A simpler derivative with a single chlorine atom at the 5th position.
2-Chloroethylpyrimidine: A derivative with a chlorine atom at the 2nd position and an ethyl group.
5-Bromo-2-(1-chloroethyl)pyrimidine: A similar compound with a bromine atom instead of chlorine at the 5th position.
Uniqueness:
5-Chloro-2-(1-chloroethyl)pyrimidine is unique due to the presence of two chlorine atoms and an ethyl group, which confer specific reactivity and properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Properties
IUPAC Name |
5-chloro-2-(1-chloroethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-4(7)6-9-2-5(8)3-10-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTSZIDESSNWPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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